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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of

Histone Acetyltransferase Inhibitor II, a selective and cell-permeable inhibitor of the p300

histone acetyltransferase (HAT). This document details the inhibitor's known biochemical

properties, provides representative experimental protocols for its characterization, and

visualizes key pathways and workflows to support further research and development.

Introduction to Histone Acetyltransferase Inhibitor II
Histone Acetyltransferase Inhibitor II is a small molecule compound identified as a potent

and selective inhibitor of the p300 histone acetyltransferase.[1][2][3] p300, along with its close

homolog CBP, is a crucial transcriptional co-activator that plays a central role in a multitude of

cellular processes, including cell cycle regulation, differentiation, and DNA damage repair, by

acetylating histone and non-histone proteins.[4][5] The dysregulation of p300/CBP activity is

implicated in various diseases, most notably cancer, making its inhibitors valuable tools for both

basic research and therapeutic development. Histone Acetyltransferase Inhibitor II
reportedly functions as a competitive inhibitor with respect to the acetyl-CoA binding site.[6]

Quantitative Data Summary
The following tables summarize the known quantitative data for Histone Acetyltransferase
Inhibitor II, providing a clear comparison of its potency and selectivity.
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Table 1: Inhibitory Potency against p300

Parameter Value Notes

IC50 5 µM
Determined in a cell-free p300

HAT assay.[1][2][3][7]

Table 2: Selectivity Profile against Other Histone Acetyltransferases

Target HAT
% Inhibition (at 5 µM
Inhibitor II)

Notes

p300/CBP ~50% Potent inhibition observed.

GCN5 30% Moderate to low inhibition.

PCAF 0%
No significant inhibition

observed.

Experimental Protocols
The following are detailed, representative methodologies for the in vitro characterization of a

p300 inhibitor like Histone Acetyltransferase Inhibitor II. These protocols are based on

established methods for characterizing similar compounds.[2][8][9][10]

Biochemical Assay: In Vitro p300 HAT Activity
(Radioactive Method)
This assay directly measures the enzymatic activity of recombinant p300 by quantifying the

incorporation of a radiolabeled acetyl group from [14C]-acetyl-CoA onto a histone substrate.

Materials:

Recombinant human p300 catalytic domain (Enzo Life Sciences or similar)

Histone H3 or H4 peptide substrate (e.g., N-terminal 20 amino acids)

[14C]-acetyl-CoA
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Unlabeled Acetyl-CoA

Histone Acetyltransferase Inhibitor II

HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

Reaction Quench Solution: 14% SDS (w/v)

Scintillation fluid and counter

Procedure:

Prepare Inhibitor Dilutions: Create a serial dilution of Histone Acetyltransferase Inhibitor II
in DMSO. A typical concentration range to test would span from 100 nM to 100 µM to

generate a full dose-response curve around the known 5 µM IC50.

Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

HAT Assay Buffer

Recombinant p300 enzyme (e.g., 5-10 nM final concentration)

Histone peptide substrate (e.g., 100 µM final concentration)

Histone Acetyltransferase Inhibitor II or DMSO vehicle control (final DMSO

concentration should be kept constant, e.g., <2.5%)

Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to

the enzyme.

Initiate Reaction: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and

[14C]-acetyl-CoA to a final concentration of ~20 µM.

Incubation: Allow the reaction to proceed at 30°C for 10-15 minutes. Ensure the reaction

stays within the linear range of enzyme activity.

Quench Reaction: Stop the reaction by adding the quench solution.
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Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters

extensively with wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated

[14C]-acetyl-CoA. Air dry the filters, add scintillation fluid, and measure the incorporated

radioactivity using a scintillation counter.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit

the data using a nonlinear regression model to determine the IC50 value.

Cellular Assay: Immunoblotting for Histone Acetylation
This assay assesses the ability of Histone Acetyltransferase Inhibitor II to inhibit p300

activity within a cellular context by measuring the levels of specific histone acetylation marks.

Materials:

HeLa, MDA-MB-468, or other suitable cancer cell line

Complete cell culture medium

Histone Acetyltransferase Inhibitor II

Histone Deacetylase (HDAC) inhibitor (e.g., Trichostatin A) - optional, for signal amplification

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K27), anti-total Histone H3, anti-

GAPDH (loading control)

HRP-conjugated secondary antibody

ECL Western Blotting Substrate and imaging system

Procedure:

Cell Culture: Plate cells in 6-well plates and allow them to adhere and grow to 70-80%

confluency.
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Inhibitor Treatment: Treat the cells with varying concentrations of Histone
Acetyltransferase Inhibitor II (e.g., 1 µM to 50 µM) for a defined period (e.g., 6-24 hours).

Include a DMSO vehicle control.

(Optional) HDAC Inhibition: To increase the basal level of histone acetylation, co-treat with a

broad-spectrum HDAC inhibitor for the final 4-6 hours of the experiment. This can make the

reduction in acetylation by the HAT inhibitor more pronounced.[11]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with lysis

buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts and separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

Incubate the membrane with the primary antibody against the specific acetylation mark

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Wash again and apply the ECL substrate.

Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system.

Quantify the band intensities and normalize the acetyl-histone signal to the total histone or

loading control signal. Compare the levels of acetylation in inhibitor-treated samples to the

DMSO control.

Visualizations: Pathways and Workflows
p300/CBP Signaling Pathway
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The following diagram illustrates the central role of p300/CBP as a transcriptional co-activator.

It is recruited by DNA-bound transcription factors (TFs) and subsequently acetylates histone

tails, leading to chromatin relaxation and transcriptional activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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